

The Evolution of Flagellin Perception in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability of plants to recognize and respond to microbial invaders is fundamental to their survival. This innate immune system relies on the detection of conserved microbial signatures, known as Microbe-Associated Molecular Patterns (MAMPs), by cell surface Pattern Recognition Receptors (PRRs). One of the most well-studied MAMP-PRR interactions in plants is the perception of bacterial flagellin by the Leucine-Rich Repeat Receptor Kinase (LRR-RK) FLAGELLIN-SENSING 2 (FLS2). This technical guide provides an in-depth overview of the evolution of flagellin perception across different plant species, focusing on the molecular mechanisms of recognition, signal transduction, and the experimental methodologies used to study these processes.

Core Concepts in Flagellin Perception

The primary MAMP derived from flagellin is a highly conserved 22-amino acid peptide, flg22.[1] In the model plant Arabidopsis thaliana, FLS2 directly binds to flg22, initiating a signaling cascade that leads to Pattern-Triggered Immunity (PTI).[2][3][4] This response involves a series of downstream events, including the production of reactive oxygen species (ROS), activation of Mitogen-Activated Protein Kinase (MAPK) cascades, and large-scale transcriptional reprogramming, ultimately leading to enhanced resistance against bacterial pathogens.[5][6]



Upon flg22 binding, FLS2 rapidly forms a heterodimer with another LRR-RK, BRI1-ASSOCIATED KINASE 1 (BAK1), which acts as a co-receptor.[7] This ligand-induced association is crucial for the activation of their intracellular kinase domains and the subsequent phosphorylation of downstream targets, such as the BOTRYTIS-INDUCED KINASE 1 (BIK1) and other Receptor-Like Cytoplasmic Kinases (RLCKs).[8][9]

Evolutionary Diversification of Flagellin Recognition

While the FLS2-mediated perception of flg22 is conserved across many land plants, there is significant evolutionary variation in the specificity and sensitivity of this recognition. This diversity is a result of the ongoing co-evolutionary arms race between plants and pathogenic bacteria.

Quantitative Variation in flg22 Perception

Studies in Arabidopsis thaliana and its relatives have revealed extensive natural variation in the intensity of the response to flg22. This quantitative variation is not primarily due to differences in the binding affinity of FLS2 for flg22, but rather correlates with the abundance of the FLS2 protein at the cell surface.[10] Higher levels of FLS2 protein generally lead to a more robust immune response.

Recognition of Flagellin Variants

Different bacterial species and even different strains of the same species can possess variations in the flg22 epitope. Some of these variants are not recognized by the FLS2 receptors of certain plant species, allowing the bacteria to evade detection. For instance, the flg22 epitope from Agrobacterium tumefaciens (flg22Atum) is not recognized by Arabidopsis thaliana FLS2. However, some plant species, like the riverbank grape (Vitis riparia), have evolved FLS2 variants (e.g., VrFLS2XL) that can detect these divergent flg22 epitopes, providing resistance to pathogens that would otherwise be stealthy.[11]

Differences in Perception Between Dicots and Monocots

While FLS2 orthologs are present in both dicots and monocots, there can be differences in their signaling outputs and recognition specificities. For example, early studies indicated that rice (a monocot) responds to flg22, and the rice FLS2 ortholog (OsFLS2) can complement an Arabidopsis fls2 mutant, demonstrating a conserved signaling pathway. However, the



downstream signaling network and the regulation of FLS2 expression can differ between these evolutionarily distant plant groups. Further comparative transcriptomic and proteomic studies are revealing the nuances of these differences.[12]

Data Presentation: Quantitative Analysis of Flagellin Perception

The following tables summarize quantitative data related to FLS2 expression, binding, and downstream signaling outputs.

Plant Species/Ecotype	FLS2 Expression Level (Relative Quantification)	Reference
Arabidopsis thaliana (Col-0)	High FLS2 promoter activity in stomata, hydathodes, and lateral roots.	[5][13][14]
Arabidopsis thaliana (Ws-0)	Natural loss-of-function allele, no functional FLS2 protein.	[2]
Arabidopsis thaliana (various ecotypes)	Significant variation in FLS2 protein abundance.	[10]
Brassica rapa	Functional FLS2 homologs present.	[2]



Ligand	Receptor	Binding Affinity (IC50)	Plant System	Reference
125I-Tyr-flg22	AtFLS2	~5 nM	Arabidopsis thaliana	[2][3]
flg22	AtFLS2	Sub-nanomolar elicitor activity	Arabidopsis thaliana	[1]
flg15	AtFLS2	Weak competition at 100 nM	Arabidopsis thaliana	[2]
flg22Atum	AtFLS2	Weak competition at 100 nM	Arabidopsis thaliana	[2]



Plant Genotype	Treatment	Downstream Response	Quantitative Measurement	Reference
Arabidopsis thaliana (Col-0)	1 μM flg22	MAPK Phosphorylation	Peak activation at 15 min	[9]
Arabidopsis thaliana (Col-0)	1 μM flg22	FLS2 mRNA expression	~2.5-fold increase after 1 hour	[15]
Arabidopsis thaliana (Col-0)	100 nM flg22	Callose deposition	Significant increase	[9]
Arabidopsis thaliana (fls2 mutant)	1 μM flg22	MAPK Phosphorylation	No activation	[6]
Arabidopsis thaliana expressing FLS2S938A (phospho-dead)	10 μM flg22	FRK1 gene expression	Significantly reduced compared to wild-type FLS2	[9]
Arabidopsis thaliana expressing FLS2S938D (phospho-mimic)	10 μM flg22	FRK1 gene expression	Similar to wild- type FLS2	[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Co-Immunoprecipitation (Co-IP) of FLS2 and BAK1

This protocol is used to verify the in vivo interaction between FLS2 and BAK1 upon flg22 elicitation.

Materials:



- Nicotiana benthamiana or Arabidopsis thaliana plants expressing tagged versions of FLS2 (e.g., FLS2-HA) and BAK1 (e.g., BAK1-Myc).
- Agroinfiltration reagents (for transient expression in N. benthamiana).
- flg22 peptide solution (1 μM).
- Protein extraction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% IGEPAL CA-630, 1 mM EDTA, 1 mM PMSF, 1x protease inhibitor cocktail).
- Anti-HA and anti-Myc antibodies.
- Protein A/G magnetic beads.
- Wash buffer (protein extraction buffer with 0.1% IGEPAL CA-630).
- Elution buffer (e.g., SDS-PAGE sample buffer).

- Infiltrate N. benthamiana leaves with Agrobacterium strains carrying the FLS2-HA and BAK1-Myc constructs. For stable Arabidopsis lines, proceed to step 2.
- After 48-72 hours (for transient expression), infiltrate the leaves with 1 μM flg22 or water (mock control) and incubate for 15 minutes.
- Harvest leaf tissue and freeze in liquid nitrogen.
- Grind the frozen tissue to a fine powder and resuspend in ice-cold protein extraction buffer.
- Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and determine the protein concentration.
- Incubate the protein extract with an anti-HA antibody for 2-4 hours at 4°C with gentle rotation.
- Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.



- · Wash the beads 3-5 times with wash buffer.
- Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.
- Analyze the eluate by SDS-PAGE and immunoblotting with anti-HA and anti-Myc antibodies.
 [16][17][18][19][20]

Reactive Oxygen Species (ROS) Burst Assay

This luminol-based assay quantifies the production of ROS, an early response to flg22 perception.

Materials:

- Leaf discs from Arabidopsis thaliana or other plant species.
- Luminol solution (e.g., 100 μM).
- Horseradish peroxidase (HRP) solution (e.g., 20 μg/mL).
- flg22 peptide solution (e.g., 100 nM).
- 96-well white opaque microplate.
- Plate luminometer.

- Using a cork borer, collect leaf discs (e.g., 4 mm diameter) and float them in water overnight in a 96-well plate to reduce wounding effects.
- The next day, replace the water with a solution containing luminol and HRP.
- Add the flg22 solution to the wells to initiate the reaction. Use water or a mock solution as a negative control.
- Immediately place the plate in a luminometer and measure luminescence at regular intervals (e.g., every 2 minutes) for 30-60 minutes.



• The data is typically plotted as relative light units (RLU) over time.[21][22][23][24][25]

MAPK Activation Assay (Immunoblot)

This protocol detects the phosphorylation and thus activation of MAPKs following flg22 treatment.

Materials:

- Plant seedlings or leaf tissue.
- flg22 peptide solution (e.g., 1 μM).
- Protein extraction buffer (as in Co-IP protocol, with added phosphatase inhibitors, e.g., PhosSTOP).
- Primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK).
- · Secondary HRP-conjugated antibody.
- Chemiluminescence substrate.

- Treat plant tissue with flg22 for various time points (e.g., 0, 5, 15, 30 minutes). A mock treatment serves as the negative control.
- Freeze the tissue in liquid nitrogen and extract total proteins as described for Co-IP.
- Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
- Incubate the membrane with the anti-phospho-MAPK primary antibody overnight at 4°C.
- Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescence imager.



 To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total MAPK.[9][26]

In-gel Kinase Assay

This method allows for the detection of kinase activity within an SDS-PAGE gel.

Materials:

- Protein extracts from plant tissue.
- SDS-PAGE gels containing a kinase substrate (e.g., Myelin Basic Protein, MBP, at 0.25 mg/mL).
- Renaturation buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT).
- Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT).
- [y-32P]ATP.

- Separate protein extracts on an SDS-PAGE gel containing the substrate.
- After electrophoresis, wash the gel with a solution containing 1% Triton X-100 to remove SDS.
- Renature the proteins by incubating the gel in renaturation buffer with several changes.
- Equilibrate the gel in kinase reaction buffer.
- Incubate the gel in kinase reaction buffer containing [γ-³²P]ATP for 1-2 hours at room temperature.
- Wash the gel extensively to remove unincorporated radioactivity.
- Dry the gel and expose it to an X-ray film or a phosphor screen to visualize the phosphorylated substrate.[26][27][28][29][30]



Seedling Growth Inhibition Assay

This assay measures a long-term PTI output by quantifying the inhibition of seedling growth upon continuous exposure to flg22.

Materials:

- Arabidopsis thaliana seeds.
- · Murashige and Skoog (MS) medium.
- · 48-well plates.
- flg22 peptide solutions at various concentrations.

Procedure:

- Sterilize and germinate seeds on MS agar plates.
- After 4-5 days, transfer single seedlings into the wells of a 48-well plate containing liquid MS medium with different concentrations of flg22. Include a mock-treated control.
- Grow the seedlings for an additional 7-10 days.
- Remove the seedlings, gently blot them dry, and measure their fresh weight.
- Calculate the percentage of growth inhibition relative to the mock-treated seedlings.[21][31]
 [32]

Mandatory Visualizations Signaling Pathway Diagrams



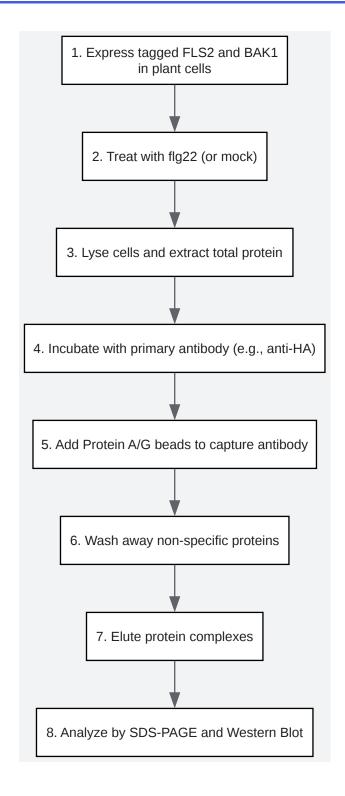


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Caption: FLS2 signaling pathway upon flg22 perception.

Experimental Workflow Diagrams

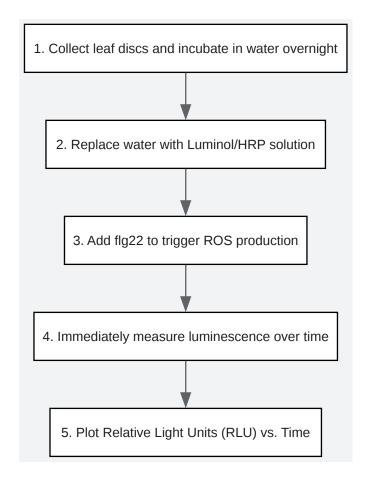




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Caption: Workflow for Co-Immunoprecipitation.





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- To cite this document: BenchChem. [The Evolution of Flagellin Perception in Plants: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b612679#evolution-of-flagellin-perception-in-different-plant-species]

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